![molecular formula C6H6ClN3O B1583333 4-Chloropicolinohydrazide CAS No. 73771-11-6](/img/structure/B1583333.png)
4-Chloropicolinohydrazide
Overview
Description
4-Chloropicolinohydrazide, also known as 4-chloroisonicotinohydrazide, is a biochemical used for proteomics research . It has a molecular formula of C6H6ClN3O and a molecular weight of 171.6 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloropicolinohydrazide consists of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Chloropicolinohydrazide has a molecular weight of 171.5843 g/mol . Its melting point ranges from 165 to 167°C .Scientific Research Applications
Pharmaceutical Research: Drug Synthesis and Development
4-Chloropicolinohydrazide is a valuable intermediate in pharmaceutical research. It plays a crucial role in the synthesis of various quinoline derivatives, which are compounds with significant biological and pharmaceutical activities . These derivatives are often explored for their potential as therapeutic agents due to their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Chemistry: Organic Synthesis
In the field of synthetic organic chemistry, 4-Chloropicolinohydrazide serves as a building block for constructing complex molecules. Its reactivity allows chemists to introduce the hydrazide functional group into molecular frameworks, which can then undergo further transformations to create a wide array of organic compounds .
Industrial Processes: Catalyst and Process Development
While specific applications of 4-Chloropicolinohydrazide in industrial processes are not well-documented, hydrazides, in general, are known to be used as catalysts or intermediates in various chemical reactions. They can influence reaction kinetics and are involved in the optimal design and control of industrial processes .
Environmental Science: Pollutant Detection and Analysis
Hydrazides can be utilized in environmental science for the detection and analysis of pollutants. Their chemical properties may allow them to react with specific environmental contaminants, forming detectable complexes that can be measured using various analytical methods .
Materials Science: Advanced Material Design
In materials science, 4-Chloropicolinohydrazide could be investigated for its potential use in the design of new materials. Its molecular structure might contribute to the development of materials with desired properties, such as increased stability or specific reactivity .
Biochemistry: Enzyme and Receptor Studies
Hydrazides are known to interact with enzymes and receptors in biological systems. 4-Chloropicolinohydrazide could be used in biochemical studies to explore these interactions, potentially leading to the discovery of new biochemical pathways or the development of enzyme inhibitors .
Analytical Methods: Development of New Assays
The reactivity of 4-Chloropicolinohydrazide makes it a candidate for developing new analytical assays. It could be used to create colorimetric or fluorometric assays for the detection of specific analytes, leveraging its ability to form colored or fluorescent products under certain conditions .
Pharmaceutical Research: Metabolite Analysis
In the pharmaceutical industry, 4-Chloropicolinohydrazide can be used to study drug metabolism. It may serve as a reference compound in the analysis of metabolites, helping researchers understand the metabolic pathways of drugs and their breakdown products in the body .
Safety and Hazards
4-Chloropicolinohydrazide is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-chloropyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORBLRWFTPDRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224141 | |
Record name | Picolinic acid, 4-chloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73771-11-6 | |
Record name | 4-Chloropicolinic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 73771-11-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Picolinic acid, 4-chloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROPICOLINIC ACID HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNZ5WYE92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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